molecular formula C15H15N5O3 B6533381 3-ethyl-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1070807-31-6

3-ethyl-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533381
CAS No.: 1070807-31-6
M. Wt: 313.31 g/mol
InChI Key: AMBPJZGWGHQUOG-UHFFFAOYSA-N
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Description

3-Ethyl-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core. The compound features a 3-ethyl group and a 6-(2-(4-methoxyphenyl)-2-oxoethyl) substituent, which distinguishes it from structurally related analogs. Its synthesis likely involves cyclization and alkylation strategies common to triazolopyrimidinones, as seen in analogous compounds (e.g., glycosylation in Scheme 2 of ).

Properties

IUPAC Name

3-ethyl-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-3-20-14-13(17-18-20)15(22)19(9-16-14)8-12(21)10-4-6-11(23-2)7-5-10/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBPJZGWGHQUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

The effects of F5060-0250 at different dosages in animal models have not been reported. It is common for the effects of such compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses.

Biological Activity

The compound 3-ethyl-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a triazolo-pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the 4-methoxyphenyl group and the 2-oxoethyl moiety enhances its lipophilicity and potential for biological interaction.

Molecular Formula

  • C : 18
  • H : 18
  • N : 5
  • O : 2

Molecular Weight

  • Molecular Weight : 338.36 g/mol

Antiviral Properties

Research indicates that compounds within the triazolo[4,5-d]pyrimidin series exhibit significant antiviral activity. For instance, a related compound was shown to inhibit Chikungunya virus (CHIKV) replication with an effective concentration (EC50) below 1 μM and demonstrated no cytotoxicity at concentrations up to 668 μM, yielding a selectivity index greater than 600 . This suggests that the compound may possess similar antiviral properties.

Anticancer Activity

Studies have suggested that triazolo-pyrimidines can inhibit various cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The specific mechanism for the compound remains to be elucidated but could involve similar pathways.

Enzyme Inhibition

Triazolo[4,5-d]pyrimidines have been investigated for their ability to inhibit specific enzymes involved in cellular signaling pathways. Preliminary studies suggest that the compound may act as an inhibitor of phosphoinositide 3-kinases (PI3K), which play crucial roles in cell growth and survival . Such inhibition could lead to therapeutic applications in diseases characterized by aberrant PI3K signaling.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions, including the formation of the triazole ring followed by functionalization with phenyl groups. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

Pharmacological Studies

  • Antiviral Activity : A study reported that related triazolo-pyrimidinones inhibited viral replication effectively without cytotoxic effects on host cells .
  • Anticancer Potential : Research has shown that derivatives of this class can induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents.
  • Selectivity Profiles : Compounds from this family have demonstrated selective inhibition against specific viral strains while sparing others, indicating a targeted mechanism of action .

Table of Biological Activities

Activity TypeCompound TestedEC50 (μM)Cytotoxicity (μM)Selectivity Index
AntiviralTriazolo[4,5-d]pyrimidin derivative<1>668>600
AnticancerRelated triazolo-pyrimidineVariesVariesVaries
Enzyme InhibitionTriazolo[4,5-d]pyrimidineNot specifiedNot specifiedNot specified

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s 6-position oxoethyl group contrasts with S1-TP’s 5-chloromethyl group, which may alter electronic properties and binding interactions.
  • Aryl Modifications : The 4-methoxyphenyl group in the target compound is shared with S1-TP but differs from 10a’s 4-chlorophenyl, affecting lipophilicity and receptor affinity.
  • Heterocyclic Additions : Compound 872594-46-2 incorporates a piperazinyl group, likely enhancing solubility and CNS penetration compared to the target compound’s oxoethyl moiety.

Electrochemical and Physicochemical Properties

  • Electrochemical Behavior: Triazolopyrimidinones such as S1-TP show redox activity at carbon graphite electrodes, with peak potentials influenced by substituents. The target compound’s oxoethyl group may stabilize radical intermediates, altering its redox profile.
  • Solubility and Bioavailability : Glycosylated derivatives () demonstrate enhanced solubility due to sugar moieties, whereas the target compound’s methoxy and oxoethyl groups may balance lipophilicity for membrane permeability.

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